molecular formula C10H14BrIN2O B2436905 4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide CAS No. 2551120-09-1

4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide

Cat. No. B2436905
CAS RN: 2551120-09-1
M. Wt: 385.043
InChI Key: ITINIOCFISXQQD-UHFFFAOYSA-N
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Description

4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide is a chemical compound with a molecular weight of 257.13 . It is a powder in physical form . The IUPAC name for this compound is 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Amino-2-bromopyridine has been used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrN2O/c11-8-1-2-9(13-7-8)10(12)3-5-14-6-4-10/h1-2,7H,3-6,12H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Amination Reactions

  • Copper-Catalyzed Amination : Bromopyridine is transformed into aminopyridine under copper catalysis with excellent yield. This demonstrates its utility in amination reactions, emphasizing the efficiency and mild reaction conditions (Lang et al., 2001).

  • Palladium-Catalyzed Amination : The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines is explored, revealing mechanisms involving palladium-catalyzed amination and base-assisted nucleophilic aromatic substitution (Loones et al., 2007).

  • Role in Schiff Base Formation : 4-Methylpyridin-2-amine's reaction with bromothiophene derivatives forms Schiff bases, indicating its role in imine hydrolysis and the significance in catalyzed reactions (Ahmad et al., 2019).

Structural and Synthetic Applications

  • Hydrogen Bonding and Protonation : Research on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including compounds structurally similar to 4-(3-Bromopyridin-2-yl)oxan-4-amine, highlights different sites of protonation and hydrogen bonding patterns (Böck et al., 2021).

  • Synthesis of Polyhalopyridines : A palladium-xantphos complex catalyzes the selective amination of polyhalopyridines, demonstrating the utility of bromopyridine derivatives in synthesizing complex organic structures (Ji et al., 2003).

  • Aryl Halide Isomerization : Base-catalyzed isomerization of aryl halides, including 3-bromopyridines, is used for selective etherification, hydroxylation, and amination, revealing the versatility of such compounds in synthetic chemistry (Puleo & Bandar, 2020).

Catalysis and Reaction Mechanisms

  • Palladium-Catalyzed Cyclization : The cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids, catalyzed by palladium, forms oxo-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, indicating its role in complex catalytic processes (Cho & Kim, 2008).

  • Palladium-Catalyzed Cross-Coupling : Suzuki cross-coupling reactions of bromopyridin-3-amine derivatives are studied, showing their potential in the synthesis of novel pyridine-based derivatives with diverse applications (Ahmad et al., 2017).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(3-bromopyridin-2-yl)oxan-4-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.HI/c11-8-2-1-5-13-9(8)10(12)3-6-14-7-4-10;/h1-2,5H,3-4,6-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITINIOCFISXQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=C(C=CC=N2)Br)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide

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